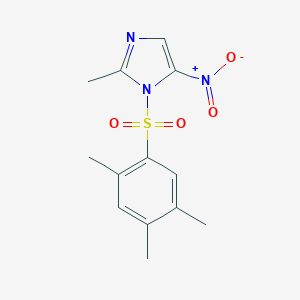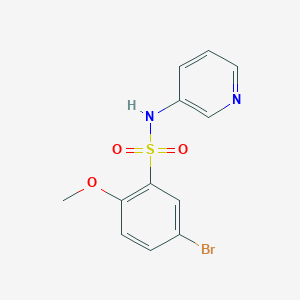
4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide, also known as AH6809, is a selective antagonist of the prostaglandin E2 (PGE2) EP1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain.
Mécanisme D'action
4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide exerts its effects by selectively blocking the PGE2 EP1 receptor, which is known to play a critical role in mediating inflammatory responses and cancer progression. By inhibiting the activity of this receptor, 4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide can reduce inflammation and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide has been shown to have a variety of biochemical and physiological effects, including reducing the production of inflammatory cytokines, inhibiting angiogenesis, and inducing apoptosis in cancer cells. It has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide has several advantages for use in laboratory experiments, including its high selectivity for the PGE2 EP1 receptor, its well-established synthesis method, and its ability to inhibit the growth of cancer cells and reduce inflammation. However, it also has some limitations, including its relatively low potency compared to other PGE2 receptor antagonists and its potential off-target effects.
Orientations Futures
There are several potential future directions for research involving 4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide, including:
1. Investigation of its potential therapeutic applications in other diseases, such as cardiovascular disease and Alzheimer's disease.
2. Development of more potent and selective PGE2 receptor antagonists based on 4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide.
3. Investigation of the role of the PGE2 EP1 receptor in cancer metastasis and the potential use of 4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide as a therapeutic agent for preventing cancer metastasis.
4. Investigation of the potential use of 4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide in combination with other drugs for the treatment of cancer and inflammation.
Méthodes De Synthèse
4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide can be synthesized using a multi-step process involving the reaction of 4-chloro-1-naphthalenesulfonamide with 3-hydroxybenzaldehyde and ethyl bromide. The resulting product is then purified through column chromatography to obtain 4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide in high purity.
Applications De Recherche Scientifique
4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide has been widely used in scientific research to investigate the role of the PGE2 EP1 receptor in various biological processes. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and alleviate pain.
Propriétés
Nom du produit |
4-ethoxy-N-(3-hydroxyphenyl)-1-naphthalenesulfonamide |
|---|---|
Formule moléculaire |
C18H17NO4S |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
4-ethoxy-N-(3-hydroxyphenyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H17NO4S/c1-2-23-17-10-11-18(16-9-4-3-8-15(16)17)24(21,22)19-13-6-5-7-14(20)12-13/h3-12,19-20H,2H2,1H3 |
Clé InChI |
AHJLKKQDFIZKMH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC(=CC=C3)O |
SMILES canonique |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239429.png)
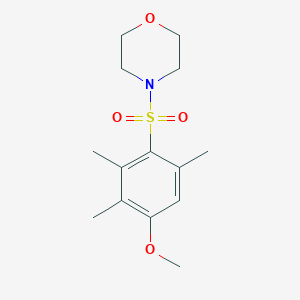
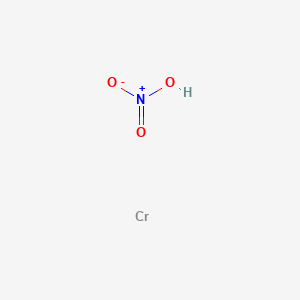
![1-(2-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B239447.png)

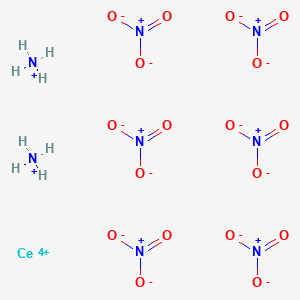

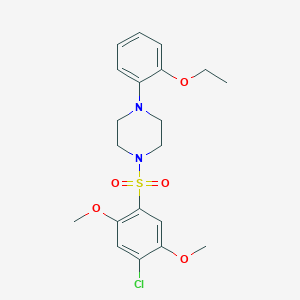
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B239463.png)
